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Compound of Interest

Compound Name: Rupintrivir-d7

Cat. No.: B15560183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and

characterization of Rupintrivir-d7, a deuterated analog of the potent picornavirus 3C protease

inhibitor, Rupintrivir. This document is intended to serve as a valuable resource for researchers

and professionals involved in antiviral drug development and related fields.

Introduction
Rupintrivir (formerly AG-7088) is a peptidomimetic, irreversible inhibitor of the 3C protease of

human rhinoviruses (HRVs), the primary causative agents of the common cold.[1][2] It has also

demonstrated broad-spectrum activity against other picornaviruses.[3] The mechanism of

action involves the covalent modification of the catalytic cysteine residue within the active site

of the 3C protease, thereby inhibiting the proteolytic processing of the viral polyprotein, which is

essential for viral replication.[4][5]

Rupintrivir-d7 is a deuterated version of Rupintrivir. Stable isotope-labeled compounds like

Rupintrivir-d7 are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies,

serving as internal standards for quantitative bioanalysis by mass spectrometry. The

incorporation of deuterium atoms results in a molecule with a higher mass, allowing it to be

distinguished from the unlabeled drug while maintaining nearly identical physicochemical

properties.
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Synthesis of Rupintrivir-d7
While a specific, detailed synthesis protocol for Rupintrivir-d7 is not publicly available, a

plausible synthetic route can be devised based on the improved synthesis of Rupintrivir.[6][7]

The strategy involves the use of deuterated amino acid precursors. The key building blocks for

the synthesis of Rupintrivir are L-glutamic acid, D-4-fluorophenylalanine, and L-valine.[6][7] To

synthesize Rupintrivir-d7, the corresponding deuterated versions of these amino acids would

be employed. The "d7" designation suggests that seven hydrogen atoms have been replaced

by deuterium. Based on the structure of Rupintrivir, these are likely located on the valine side

chain (six deuteriums on the two methyl groups and one on the alpha-carbon) or other strategic

positions.

Proposed Synthetic Workflow
The following diagram illustrates a proposed workflow for the synthesis of Rupintrivir-d7,

adapted from the known synthesis of Rupintrivir.
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Proposed synthetic workflow for Rupintrivir-d7.
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Experimental Protocols
The following are proposed, detailed methodologies for the key steps in the synthesis of

Rupintrivir-d7, based on established chemical principles and the known synthesis of

Rupintrivir.[6][7]

Step 1: Synthesis of Deuterated Amino Acid Precursors

Deuterated L-valine, D-4-fluorophenylalanine, and L-glutamic acid can be synthesized using

established methods, such as acid-catalyzed exchange in D₂O at elevated temperatures or by

employing deuterated starting materials in established amino acid synthesis routes.

Step 2: Peptide Couplings

Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-

1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-

N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic

base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF),

would be used for the coupling of the protected deuterated amino acid fragments.

Step 3: Cyclization and Final Coupling

The formation of the lactam ring from the glutamic acid derivative can be achieved through

intramolecular amide bond formation. The final coupling step involves the acylation of the

valine amine with 5-methylisoxazole-3-carbonyl chloride.

Step 4: Purification

The final product, Rupintrivir-d7, would be purified using reversed-phase high-performance

liquid chromatography (RP-HPLC).

Characterization of Rupintrivir-d7
Comprehensive characterization of the synthesized Rupintrivir-d7 is essential to confirm its

identity, purity, and isotopic enrichment. The following table summarizes the expected analytical

data.
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Parameter Expected Value/Characteristic

Molecular Formula C₃₁H₃₂D₇FN₄O₇

Monoisotopic Mass 605.3230 g/mol

Appearance White to off-white solid

Purity (by HPLC) ≥98%

Isotopic Enrichment ≥98%

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling pattern

of Rupintrivir-d7.

¹H NMR: The proton NMR spectrum is expected to be similar to that of Rupintrivir, with the

notable absence of signals corresponding to the positions that have been deuterated. The

integration of the remaining proton signals will confirm the extent of deuteration.

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbon atoms in

the molecule. The signals for carbons directly attached to deuterium atoms may appear as

multiplets due to C-D coupling and may have slightly different chemical shifts compared to the

non-deuterated compound.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic

enrichment of Rupintrivir-d7.

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a

high-resolution mass analyzer (e.g., Orbitrap or TOF) will be used to determine the accurate

mass of the molecular ion. The expected [M+H]⁺ ion for Rupintrivir-d7 is m/z 606.3298.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can provide further

structural confirmation. The fragmentation pattern of Rupintrivir-d7 will be similar to that of

Rupintrivir, but with mass shifts in the fragment ions containing deuterium atoms.
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High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method is crucial for determining the purity of Rupintrivir-d7
and for its quantification in biological matrices.

Experimental Protocol: RP-HPLC Method

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient: A linear gradient from 10% to 90% B over 20 minutes

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Injection Volume: 10 µL

Column Temperature: 30 °C

Mechanism of Action
Rupintrivir is a mechanism-based inhibitor of the viral 3C protease. The following diagram

illustrates the key steps in the inhibition process.
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Mechanism of action of Rupintrivir.

The α,β-unsaturated ester moiety of Rupintrivir acts as a Michael acceptor for the active site

cysteine residue of the 3C protease.[5] This results in the formation of a stable, irreversible

covalent bond, rendering the enzyme inactive.[5] Consequently, the processing of the viral

polyprotein is blocked, leading to the inhibition of viral replication.[8]

Conclusion
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This technical guide provides a detailed overview of the synthesis and characterization of

Rupintrivir-d7. While a specific synthetic protocol for the deuterated analog is not publicly

available, a plausible and detailed synthetic strategy has been proposed based on the known

synthesis of Rupintrivir. The characterization data presented are based on the expected

properties of this isotopically labeled compound. The experimental protocols for analysis

provide a solid starting point for researchers working with Rupintrivir-d7. This document

serves as a valuable resource for scientists and professionals in the field of antiviral drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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